molecular formula C11H12FN5 B1479564 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098050-40-7

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1479564
CAS No.: 2098050-40-7
M. Wt: 233.24 g/mol
InChI Key: TXYBQMUDPYFYFQ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a fluorinated pyrazole derivative featuring a pyridin-2-yl substituent at the 3-position and a carboximidamide group at the 5-position. Carboximidamide (-C(=NH)-NH2) is a bioisostere for carboxylic acids, often improving target affinity in medicinal chemistry.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-4-6-17-10(11(13)14)7-9(16-17)8-3-1-2-5-15-8/h1-3,5,7H,4,6H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYBQMUDPYFYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a fluoroethyl substituent and a pyridine moiety, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

The biological activity of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Phosphodiesterase Inhibition : Similar compounds have shown activity as selective phosphodiesterase (PDE) inhibitors, particularly PDE4, which plays a role in inflammatory responses. PDE4 inhibitors are being explored for treating respiratory diseases like asthma and COPD .
  • Antitumor Activity : Pyrazole derivatives are known for their antitumor properties. The structural modifications in this compound may contribute to its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Biological Activity Profiles

Research has indicated several biological activities associated with pyrazole derivatives, including:

  • Anti-inflammatory : Compounds similar to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide have demonstrated significant anti-inflammatory effects in preclinical models.
  • Antimicrobial : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for further development in infectious disease therapies .

Case Studies

Recent studies have highlighted the biological activities of related pyrazole compounds. For instance:

  • PDE4 Inhibition Study : A study on a related pyrazolo[1,5-a]pyridine showed promising results as a PDE4 inhibitor, demonstrating an IC50 value of 140 nM in enzyme assays. This suggests that 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide may exhibit similar potency .
  • Antitumor Activity : A derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 50 µM, indicating potential as an anticancer agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
PDE423PDE4 Inhibitor0.14
Pyrazole Derivative AAntitumor10 - 50
Pyrazole Derivative BAntimicrobial25

Future Directions

The exploration of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide's biological activity is still in the early stages. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Insights : Further elucidating the mechanisms by which this compound interacts with molecular targets.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to two analogs with modifications at the 3-position of the pyrazole core:

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
  • 3-Position Substituent : Trifluoromethyl (-CF₃), a strong electron-withdrawing group.
  • Enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
  • Molecular Weight : 224.16 g/mol.
  • Purity : ≥95%, indicating high synthetic quality for research use.
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
  • 3-Position Substituent : Thiophen-3-yl, an electron-rich aromatic heterocycle.
  • Impact : Sulfur in thiophene enables π-π stacking and polar interactions. The electron-rich nature may increase susceptibility to oxidative metabolism compared to pyridinyl or CF₃ groups.
Functional Group Comparison with 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
  • Core Differences : Replaces carboximidamide with carbohydrazide (-CONHNH₂) and substitutes 2-fluoroethyl with ethyl.
  • Impact : Carbohydrazide introduces additional hydrogen-bonding capacity but may reduce metabolic stability. Simpler alkyl groups (ethyl/methyl) decrease steric hindrance compared to aromatic substituents.

Physicochemical and Pharmacokinetic Properties

Compound Name 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Pyridin-2-yl Not provided Not provided Aromatic, basic (pyridine), moderate solubility in polar solvents
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide Trifluoromethyl C₇H₈F₄N₄ 224.16 High hydrophobicity, ≥95% purity
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide Thiophen-3-yl Not provided Not provided Enhanced π-π interactions, potential metabolic oxidation
  • Target Compound : Pyridin-2-yl’s basicity may improve solubility in acidic environments, while fluorine in 2-fluoroethyl enhances blood-brain barrier penetration.

Research and Application Considerations

  • Electron Effects : Trifluoromethyl’s electron withdrawal could stabilize negative charges, whereas pyridinyl and thiophenyl groups offer distinct electronic profiles for target binding.
  • Metabolic Stability : Fluorine in 2-fluoroethyl reduces oxidative metabolism across all analogs. Thiophene’s sulfur may increase susceptibility to cytochrome P450 enzymes.
  • Synthetic Feasibility : High purity (≥95%) of the trifluoromethyl analog implies robust synthetic protocols, whereas pyridinyl and thiophenyl derivatives may require specialized coupling reactions.

Preparation Methods

Cyclocondensation Approach

The most classical and widely used method to prepare substituted pyrazoles involves the cyclocondensation of hydrazine or hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents.

  • Step 1: Formation of the Pyrazole Core

    A pyridin-2-yl-substituted 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester derivative) is reacted with an appropriate hydrazine derivative. This cyclocondensation leads to the formation of the pyrazole ring with substitution at the 3-position by the pyridin-2-yl group.

  • Step 2: Introduction of the 2-fluoroethyl Group at N-1

    The N-1 position of the pyrazole ring can be alkylated with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions to introduce the 2-fluoroethyl substituent. This alkylation typically proceeds via nucleophilic substitution on the pyrazole nitrogen.

  • Step 3: Conversion to Carboximidamide at C-5

    The carboximidamide group at the 5-position can be introduced by first converting the corresponding 5-carboxylic acid or ester to the amidine functionality. This is often achieved by reaction with ammonia or amine derivatives followed by appropriate functional group transformations.

Optimization Notes:

  • Use of aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) in acidic media can enhance regioselectivity and yields in the cyclocondensation step, as shown by Gosselin et al. for similar pyrazole syntheses.

  • The reaction temperature is generally ambient to moderate (room temperature to 60 °C) to avoid side reactions and maintain regioselectivity.

  • Alkylation with 2-fluoroethyl halides requires careful control of base and solvent to prevent elimination or side reactions.

1,3-Dipolar Cycloaddition Method

An alternative method involves the 1,3-dipolar cycloaddition between diazo compounds and alkynes:

  • Step 1: Preparation of Pyridin-2-yl Alkyne

    The alkyne bearing the pyridin-2-yl substituent is synthesized or commercially obtained.

  • Step 2: Cycloaddition with Diazo Compounds

    Ethyl α-diazoacetate or related diazo compounds can undergo 1,3-dipolar cycloaddition with the pyridin-2-yl alkyne in the presence of a catalyst such as zinc triflate to form pyrazole-5-carboxylates.

  • Step 3: Functional Group Transformations

    Subsequent transformations convert the ester to carboximidamide and introduce the 2-fluoroethyl group at the N-1 position via alkylation as described above.

This method benefits from high regioselectivity and good yields (up to 89%) and is suitable for complex pyrazole derivatives.

Data Table: Comparative Summary of Preparation Methods

Method Key Steps Advantages Typical Yield (%) Notes
Cyclocondensation Hydrazine + 1,3-dicarbonyl → Pyrazole core; N-1 alkylation with 2-fluoroethyl halide; amidine formation Simple, straightforward, widely used 70-95 Regioselectivity improved with aprotic solvents and acid catalysis
1,3-Dipolar Cycloaddition Pyridin-2-yl alkyne + diazo compound → pyrazole-5-carboxylate; ester to amidine; N-1 alkylation High regioselectivity, good yields ~89 Requires catalyst (e.g., zinc triflate); multi-step functionalization

Research Findings and Notes

  • The cyclocondensation method remains the most practical and scalable approach for the synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide, benefiting from the availability of starting materials and mild reaction conditions.

  • The use of aprotic solvents such as DMAc with acid additives can significantly improve regioselectivity and yield during pyrazole ring formation, avoiding the formation of regioisomeric mixtures commonly observed in protic solvents.

  • Alkylation with 2-fluoroethyl halides is sensitive to reaction conditions; bases such as potassium carbonate in polar aprotic solvents (DMF, DMSO) are recommended to achieve selective N-alkylation without side reactions.

  • Conversion of carboxylate or ester groups to carboximidamide requires careful control of reaction conditions, typically involving amidation reagents such as ammonium salts or amidine precursors under dehydrating conditions.

  • The 1,3-dipolar cycloaddition route offers a modern alternative, especially for complex pyrazole derivatives, providing high regioselectivity and yields, but may involve more steps and the need for metal catalysts.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide?

Methodological Answer: Synthesis typically involves multi-step routes, including:

  • Cyclocondensation : Pyrazole rings are often constructed via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For fluorinated analogs, 2-fluoroethylamine derivatives may serve as precursors .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the pyridin-2-yl moiety. Evidence from related pyrazole-carboxylate syntheses highlights the use of ethyl esters as intermediates, followed by amidoxime formation to generate carboximidamide .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., ethanol/water) are standard for isolating pure products.

Q. How is structural integrity confirmed for this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the pyridinyl proton signals appear at δ 8.5–9.0 ppm, while the fluoroethyl group resonates as a triplet near δ 4.5–5.0 ppm .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. Pyrazole derivatives with similar substituents (e.g., 5-methyl-3-[pyridylmethyl]isoxazole) show planar heterocyclic cores with dihedral angles <10° between rings .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~290–310 Da for this compound).

Q. What methods assess the compound’s physicochemical properties?

Methodological Answer:

  • Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Fluorinated groups may enhance lipophilicity, reducing aqueous solubility .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Pyrazole carboximidamides are prone to hydrolysis under acidic conditions, requiring pH-controlled storage .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

Methodological Answer:

  • Factorial Design : Screen critical factors (e.g., temperature, catalyst loading, solvent ratio) using a 2k^k factorial design. For example, a study on pyrazole-carboxylates identified catalyst concentration and reaction time as key variables .
  • Response Surface Methodology (RSM) : Central composite design models interactions between variables. A case study on trifluoromethyl-pyrazoles achieved 85% yield by optimizing Pd catalyst (0.5–2 mol%) and temperature (80–120°C) .
  • Data Analysis : ANOVA identifies significant factors. Software tools (e.g., JMP, Minitab) automate regression analysis to predict optimal conditions.

Q. How can computational modeling elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase inhibitors). Pyridinyl-pyrazole analogs show affinity for ATP-binding pockets due to hydrogen bonding with hinge regions .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) evaluates electronic properties (e.g., HOMO-LUMO gaps). Fluorine atoms increase electronegativity, influencing charge distribution and reactivity .
  • MD Simulations : Molecular dynamics (GROMACS) assess conformational stability in solvated systems.

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) using standardized protocols. For example, inconsistencies in pyrazole-based kinase inhibition may arise from assay conditions (ATP concentration, pH) .
  • Dose-Response Validation : Replicate experiments with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Statistical Tools : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. What advanced techniques study the compound’s reactivity under varying conditions?

Methodological Answer:

  • Kinetic Studies : Stop-flow NMR monitors reaction intermediates (e.g., hydrolysis products) in real-time. Rate constants (k) are derived from pseudo-first-order kinetics .
  • In Situ IR Spectroscopy : Tracks functional group transformations (e.g., carboximidamide → carboxylic acid) under thermal stress.
  • Computational Reaction Pathways : Transition state analysis (Gaussian 09) identifies energetically favorable pathways for degradation or derivatization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

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